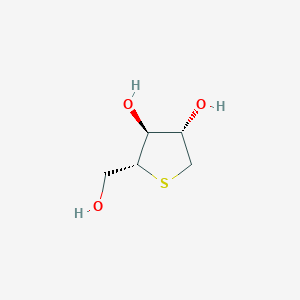

1,4-Dideoxy-1,4-epithio-d-arabinitol

Descripción general

Descripción

1,4-Dideoxy-1,4-epithio-d-arabinitol is a compound that has been studied for its inhibitory properties on glycogen metabolising enzymes . It is a known potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis . It’s also been described as a promising therapeutic compound for diabetes mellitus .

Synthesis Analysis

The synthesis of 1,4-Dideoxy-1,4-epithio-d-arabinitol involves several steps. One key step in the synthesis process makes use of the readily prepared serine-derived α-dibenzylamino aldehyde in a highly diastereoselective glycolate aldol reaction .Molecular Structure Analysis

The molecular formula of 1,4-Dideoxy-1,4-epithio-d-arabinitol is C5H10O3S . Its molecular weight is 150.2 .Chemical Reactions Analysis

The compound 1,4-Dideoxy-1,4-epithio-d-arabinitol and its derivatives have been found to show diverse inhibitory potential on the activity of rat muscle glycogen phosphorylase (RMGP) and E. coli glycogen synthase (EcGS) .Physical And Chemical Properties Analysis

The boiling point of 1,4-Dideoxy-1,4-epithio-d-arabinitol is predicted to be 327.4±42.0 °C, and its density is predicted to be 1.490±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Glycosidase Inhibition

1,4-Dideoxy-1,4-epithio-d-arabinitol is notable for its role as a glucosidase inhibitor. It has been identified as a specific inhibitor of glucosidases, with its synthesis involving unique chemical transformations. This compound is particularly significant due to its presence in certain natural sources like Arachniodes standishii and Angylocalyx boutiqueanus, and its potential as a potent glucosidase inhibitor (Fleet & Smith, 1986).

Anti-Hyperglycemic Properties

In the context of diabetes research, 1,4-Dideoxy-1,4-epithio-d-arabinitol has shown promise as an anti-diabetic agent. Studies have explored its pharmacokinetic properties and its pharmacodynamic anti-hyperglycemic efficacy, making it a potential candidate for diabetes treatment (Mackay et al., 2003).

Competitive Inhibition of Enzymatic Activity

The compound has demonstrated potent competitive inhibition of α-galactosidase and α-glucosidase activity, suggesting significant potential as a glycosidase inhibitor. This aspect is particularly important in the context of developing treatments for metabolic disorders and enzyme-related diseases (Fleet et al., 1985).

Synthesis and Chemical Properties

Recent advancements in the synthesis of 1,4-Dideoxy-1,4-epithio-d-arabinitol have opened up new possibilities for its application in various fields. Innovative synthesis methods have been developed, contributing to the understanding and potential utilization of this compound in different scientific domains (Akkarasamiyo et al., 2022).

Pharmacological Analysis

In pharmaceutical studies, 1,4-Dideoxy-1,4-epithio-d-arabinitol has been a subject of interest, particularly in the analysis of its properties in various formulations. Techniques like capillary electrophoresis have been employed to determine its presence and concentration in pharmaceutical contexts, highlighting its relevance in drug development and analysis (Jamali & Nielsen, 2003).

Biochemical Studies

Biochemical research has also benefited from the study of 1,4-Dideoxy-1,4-epithio-d-arabinitol. Investigations into its effects on enzymes like glycogen phosphorylase have provided insights into its mechanism of action and potential therapeutic applications, especially in the context of metabolic diseases and diabetes management (Andersen et al., 1999).

Mecanismo De Acción

The compound 1,4-Dideoxy-1,4-epithio-d-arabinitol acts as a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis . It is believed that these compounds bind to the subsite in the active center of the enzymes that is normally occupied by the glucosyl residue which is transferred between donor and acceptor substrates .

Propiedades

IUPAC Name |

(2R,3S,4S)-2-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVSFIRYIVAVKW-WDCZJNDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dideoxy-1,4-epithio-d-arabinitol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)

![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)